molecular formula C16H21BrClNO2 B4807719 2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one

2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one

Cat. No.: B4807719
M. Wt: 374.7 g/mol
InChI Key: CHZUKCDZUBVPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and piperidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Introduction of the Piperidine Moiety: The phenoxy intermediate is then reacted with 3-methylpiperidine under suitable conditions to introduce the piperidine moiety.

    Final Coupling Reaction: The final step involves the coupling of the intermediate with a suitable ketone precursor to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as sodium iodide in acetone or other halogen exchange reagents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Materials Science: It may be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe or ligand in biological assays to study receptor interactions or enzyme activity.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-2-chlorophenoxy)-2-methylpropan-1-one: Lacks the piperidine moiety, which may result in different biological activity.

    2-(4-Bromo-2-chlorophenoxy)-1-(3-methylpiperidin-1-yl)ethanone: Similar structure but with an ethanone backbone instead of a propanone backbone.

Uniqueness

2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one is unique due to the presence of both the piperidine moiety and the phenoxy group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrClNO2/c1-11-5-4-8-19(10-11)15(20)16(2,3)21-14-7-6-12(17)9-13(14)18/h6-7,9,11H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZUKCDZUBVPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(C)(C)OC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.